molecular formula C11H9NO3 B1596287 1-Benzoylpyrrolidine-2,5-dione CAS No. 6343-27-7

1-Benzoylpyrrolidine-2,5-dione

Cat. No. B1596287
CAS RN: 6343-27-7
M. Wt: 203.19 g/mol
InChI Key: CLFHABXQJQAYEF-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidine-2,5-dione is a chemical compound with the linear formula C11H9NO3 . It has a molecular weight of 203.199 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1-Benzoylpyrrolidine-2,5-dione involves the use of an oven-dried round-bottomed flask equipped with a stir bar. The flask is charged with amine, trimethylamine, 4-dimethylaminopyridine, and dichloromethane. Acyl chloride is added dropwise to the reaction mixture with vigorous stirring at 0°C, and the reaction mixture is stirred overnight at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Benzoylpyrrolidine-2,5-dione is characterized by a pyrrolidine ring with a benzoyl group attached .

Scientific Research Applications

  • Corrosion Inhibition :

    • Spirocyclopropane derivatives, including compounds related to 1-Benzoylpyrrolidine-2,5-dione, have been studied for their ability to inhibit corrosion of mild steel in acidic environments (Chafiq et al., 2020).
    • Similarly, 1H-pyrrole-2,5-dione derivatives have shown promise as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating the utility of this class of compounds in protecting metals from corrosion (Zarrouk et al., 2015).
  • Medicinal Chemistry and Drug Development :

    • In the realm of medicinal chemistry, 1-Benzoylpyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential as therapeutic agents in treating seizures (Rybka et al., 2017).
    • These compounds have also been explored for their analgesic and antiallodynic activities in mouse models, indicating their potential in pain management (Rapacz et al., 2019).
  • Material Science and Chemistry :

    • The electrocatalytic activity of benzil, a related compound, has been investigated for the direct reduction of CO2, demonstrating the potential application of these compounds in environmental chemistry (Ghobadi et al., 2017).
    • Microwave synthesis techniques have been applied to create derivatives of pyrrolidine-2,5-dione, showcasing the application of these compounds in the synthesis of bioactive molecules (Abdallah & Hefny, 2011).

properties

IUPAC Name

1-benzoylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFHABXQJQAYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283177
Record name N-BENZOYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpyrrolidine-2,5-dione

CAS RN

6343-27-7
Record name 6343-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46483
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6343-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30239
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Record name N-BENZOYLSUCCINIMIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-PYRROLIDINE-2,5-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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